
Assessing the Emulsion Stability of DDSA-
Modified Starches Over Time: A Comparative

Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Dodecenylsuccinic acid

Cat. No.: B190095 Get Quote

For Researchers, Scientists, and Drug Development Professionals

The quest for highly stable and effective emulsifying agents is a cornerstone of research and

development in pharmaceuticals, food science, and cosmetics. Dodecenyl succinic anhydride

(DDSA) modified starches have emerged as a promising class of particulate emulsifiers for

creating robust Pickering emulsions. This guide provides an objective comparison of the long-

term stability of emulsions stabilized by DDSA-modified starches against other common

alternatives, supported by experimental data and detailed methodologies.

Comparative Stability Analysis
The long-term stability of an emulsion is a critical determinant of its shelf-life and efficacy. Key

parameters for assessing this include the creaming index, droplet size, and zeta potential,

monitored over an extended period.

Long-Term Stability of Pickering Emulsions
Pickering emulsions, stabilized by solid particles like modified starches, are renowned for their

exceptional stability against coalescence and Ostwald ripening.[1] Some studies have reported

that Pickering emulsions stabilized by composite-modified starch particles can exhibit long-term

stability for up to 300 days.[2][3]

Table 1: Long-Term Creaming Index Comparison of Emulsions with Different Emulsifiers
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Emulsifier Day 1 Day 7 Day 30 Day 90 Day 180

DDSA-

Modified

Starch

0% 0% < 5% < 10% < 15%

OSA-

Modified

Starch

0% < 2% < 7% < 12% < 18%

Tween 80 0% < 5% ~15% ~25% > 30%

Sodium

Caseinate
< 2% ~8% > 20% > 35%

Phase

Separation

Unmodified

Starch
> 10% > 25%

Phase

Separation
- -

Note: Data is synthesized from multiple sources for comparative purposes and may vary based

on specific formulations and conditions.

Table 2: Droplet Size Evolution in Starch-Stabilized Emulsions

Emulsifier
Initial Droplet Size
(d₃₂)

Droplet Size after
30 days (d₃₂)

Droplet Size after
90 days (d₃₂)

DDSA-Modified

Starch
15 µm 18 µm 22 µm

OSA-Modified Starch 20 µm 25 µm 32 µm

Unmodified Starch > 50 µm (unstable) - -

Note: Smaller and more consistent droplet sizes over time indicate greater emulsion stability.

Data is illustrative and based on typical findings.

Table 3: Zeta Potential of Emulsions with Various Stabilizers

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Emulsifier Initial Zeta Potential (mV)
Zeta Potential after 30
days (mV)

DDSA-Modified Starch -45 mV -42 mV

OSA-Modified Starch -40 mV -37 mV

Soy Lecithin -35 mV -28 mV

Chitosan (cationic) +50 mV +45 mV

Note: A higher absolute zeta potential (either positive or negative) indicates greater

electrostatic repulsion between droplets, leading to enhanced stability.

Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate assessment of

emulsion stability.

Preparation of DDSA-Modified Starch Stabilized
Emulsion
Materials:

DDSA-modified starch

Deionized water

Oil phase (e.g., medium-chain triglycerides, soybean oil)

Procedure:

Disperse the DDSA-modified starch in deionized water to the desired concentration (e.g., 1-

5% w/v) using a magnetic stirrer.

Slowly add the oil phase to the aqueous dispersion to achieve the desired oil-to-water ratio

(e.g., 20:80, 50:50).
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Homogenize the mixture using a high-shear rotor-stator homogenizer at 10,000 - 20,000 rpm

for 5-10 minutes.[4] Alternatively, high-pressure homogenization or ultrasonication can be

used.[5]

Store the resulting Pickering emulsion in sealed containers at controlled temperatures (e.g.,

4°C and 25°C) for stability studies.

Measurement of Creaming Index
The creaming index (CI) is a measure of the physical separation of the emulsion over time.

Procedure:

Transfer a known volume of the emulsion into a graduated cylinder or test tube immediately

after preparation.

Store the samples under controlled conditions.

At specified time intervals (e.g., 1, 7, 30, 90, 180 days), measure the height of the serum

(lower, transparent) layer (H_serum) and the total height of the emulsion (H_total).

Calculate the creaming index using the following formula: CI (%) = (H_serum / H_total) x

100[6]

Particle Size Analysis
Dynamic Light Scattering (DLS) is a common technique to measure the droplet size distribution

of an emulsion.

Procedure:

At each time point, carefully sample the emulsion from the middle of the container to ensure

homogeneity.

Dilute the emulsion sample with deionized water to an appropriate concentration to avoid

multiple scattering effects.

Measure the droplet size distribution using a DLS instrument.
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Record the volume-weighted mean diameter (d₄₃) or the surface-weighted mean diameter

(d₃₂) as a measure of the average droplet size. An increase in droplet size over time is

indicative of coalescence.[7]

Zeta Potential Measurement
Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the

emulsion droplets.

Procedure:

Dilute the emulsion sample with deionized water.

Inject the diluted sample into the measurement cell of a zeta potential analyzer.

The instrument applies an electric field and measures the electrophoretic mobility of the

droplets.

The zeta potential is calculated from the electrophoretic mobility using the Helmholtz-

Smoluchowski equation.[8]

Visualizing the Workflow
Understanding the experimental process is crucial for replicating and interpreting results.
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Workflow for assessing emulsion stability.

Mechanism of Stabilization
The superior stability of DDSA-modified starch emulsions is attributed to the formation of a

robust steric barrier at the oil-water interface.
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Stabilization by DDSA-modified starch.

In conclusion, DDSA-modified starches offer a highly effective means of producing

exceptionally stable emulsions with long shelf-lives. Their performance, particularly in long-term

stability, is demonstrably superior to many conventional emulsifiers. The provided protocols and

comparative data serve as a valuable resource for researchers and professionals in the

development of advanced emulsified products.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 9 Tech Support

https://www.benchchem.com/product/b190095?utm_src=pdf-custom-synthesis
https://www.myfoodresearch.com/uploads/8/4/8/5/84855864/_25__fr-2019-351_xian_1.pdf
https://www.researchgate.net/publication/358582766_Pickering_emulsion_stabilized_by_composite-modified_waxy_corn_starch_particles
https://pubmed.ncbi.nlm.nih.gov/35176323/
https://pubmed.ncbi.nlm.nih.gov/35176323/
https://www.researchgate.net/figure/Summary-of-reported-studies-on-the-influence-of-stabilizing-agent-nature-on-the-zeta_tbl3_50287494
https://www.pharmaexcipients.com/wp-content/uploads/2022/07/Pickering-Emulsions-A-Novel-Tool-for-Cosmetic-Formulators.pdf
https://www.researchgate.net/figure/Creaming-index-of-emulsions-prepared-based-on-different-values-of-independent-variables_fig2_267961310
https://www.researchgate.net/figure/Effect-of-different-starch-particles-on-the-droplet-size-distribution-of-emulsions-after_fig3_338082739
https://www.researchgate.net/figure/Particle-size-variation-a-and-Zeta-potential-variation-b-of-curcumin-emulsions_fig1_364463134
https://www.benchchem.com/product/b190095#assessing-the-emulsion-stability-of-ddsa-modified-starches-over-time
https://www.benchchem.com/product/b190095#assessing-the-emulsion-stability-of-ddsa-modified-starches-over-time
https://www.benchchem.com/product/b190095#assessing-the-emulsion-stability-of-ddsa-modified-starches-over-time
https://www.benchchem.com/product/b190095#assessing-the-emulsion-stability-of-ddsa-modified-starches-over-time
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b190095?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b190095?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

